二甲基二硫代氨基甲酸钾

描述

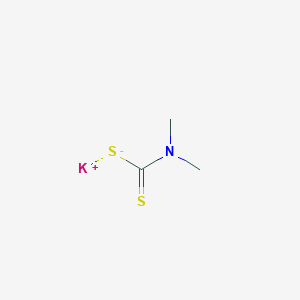

Potassium dimethyldithiocarbamate is an organosulfur compound with the chemical formula C₃H₆KNS₂. It is a broad-spectrum biocide primarily used for the treatment of wastewater. This compound is known for its antimicrobial properties, which inhibit the growth of bacteria and fungi .

科学研究应用

Potassium dimethyldithiocarbamate has diverse applications in various fields:

Chemistry: Used as a chelating agent for transition metals and in the synthesis of other compounds.

Biology: Employed in studies involving enzyme inhibition and antimicrobial activity.

Medicine: Investigated for its potential anticancer and antiviral properties.

Industry: Utilized as a vulcanization accelerator, froth flotation collector, and in antifouling coatings.

作用机制

Target of Action

Potassium dimethyldithiocarbamate (PDDC) is a broad-spectrum biocide . Its primary targets are bacteria and fungi . These microorganisms are controlled by PDDC in various applications, particularly in wastewater treatment .

Mode of Action

PDDC inhibits the growth of bacteria and fungi through its antimicrobial activity . It prevents bacterial attachment to surfaces, which may be due to its ability to bind covalently with proteins and form a protective layer on metal surfaces . This interaction with its targets leads to changes in the microbial community, reducing the number of harmful bacteria and fungi.

Biochemical Pathways

It’s known that pddc can form stable complexes with transition metals . This chelating ability has been utilized in numerous applications and could potentially affect various biochemical reactions .

Pharmacokinetics

It’s known that pddc solution decomposes slowly to give hydrogen sulfide and dimethylamine . This decomposition is accelerated by acidification . More research is needed to fully understand the pharmacokinetics of PDDC.

Result of Action

The result of PDDC’s action is the inhibition of bacterial and fungal growth . This leads to a reduction in the number of these microorganisms in the treated environment, such as wastewater systems

Action Environment

Environmental factors can influence the action, efficacy, and stability of PDDC. For example, PDDC solution decomposes slowly to give toxic hydrogen sulfide and dimethylamine, and this decomposition is accelerated by acidification . Therefore, the pH of the environment could potentially influence the action and stability of PDDC. Furthermore, PDDC is used in various environments, such as wastewater systems , where factors like temperature, presence of other chemicals, and microbial community composition could influence its efficacy.

生化分析

Biochemical Properties

Potassium dimethyldithiocarbamate interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the growth of bacteria and fungi, indicating that it likely interacts with key enzymes and proteins involved in these organisms’ metabolic processes

Cellular Effects

It is known to have antimicrobial activity, suggesting that it can influence cell function in bacteria and fungi

Molecular Mechanism

It is known to bind covalently with proteins, which may inhibit or activate certain enzymes It may also cause changes in gene expression, but this is not yet confirmed

Metabolic Pathways

It is likely that it interacts with enzymes or cofactors in the metabolic pathways of bacteria and fungi, given its antimicrobial activity

准备方法

Synthetic Routes and Reaction Conditions: Potassium dimethyldithiocarbamate is synthesized by reacting carbon disulfide with dimethylamine in the presence of potassium hydroxide. The reaction typically occurs under alkaline conditions. The general reaction is as follows: [ \text{CS}_2 + \text{HN(CH}_3\text{)}_2 + \text{KOH} \rightarrow \text{K(S}_2\text{CN(CH}_3\text{)}_2) + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production involves metering carbon disulfide, a concentrated potassium hydroxide solution (40%), a concentrated dimethylamine solution (50%), and softened water in specific proportions. The dimethylamine solution is first introduced into a reaction kettle, followed by cooling to 5-20°C. Carbon disulfide and potassium hydroxide are then added, and the reaction proceeds for 100-150 minutes .

Types of Reactions:

Decomposition: Potassium dimethyldithiocarbamate decomposes slowly to produce hydrogen sulfide and dimethylamine.

Substitution: The compound can react with aldehydes, nitrides, and hydrides to generate flammable gases.

Common Reagents and Conditions:

Acids: Accelerate the decomposition process.

Oxidizing Agents: Incompatible with the compound, leading to potential hazardous reactions.

Major Products:

Hydrogen Sulfide: A toxic gas produced during decomposition.

Dimethylamine: A byproduct of the decomposition process.

相似化合物的比较

Sodium Dimethyldithiocarbamate: Similar in structure and function, used as a fungicide and rubber chemical precursor.

Zinc Dimethyldithiocarbamate: Known for its use in rubber vulcanization.

Ferric Dimethyldithiocarbamate: Utilized in various industrial applications.

Uniqueness: Potassium dimethyldithiocarbamate is unique due to its specific use in wastewater treatment and its broad-spectrum biocidal properties. Its ability to inhibit bacterial attachment to surfaces and form a protective layer on metal surfaces distinguishes it from other dithiocarbamates .

属性

CAS 编号 |

128-03-0 |

|---|---|

分子式 |

C3H7KNS2 |

分子量 |

160.33 g/mol |

IUPAC 名称 |

potassium;N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/C3H7NS2.K/c1-4(2)3(5)6;/h1-2H3,(H,5,6); |

InChI 键 |

CCPXJWCBSIZVGZ-UHFFFAOYSA-N |

SMILES |

CN(C)C(=S)[S-].[K+] |

手性 SMILES |

CN(C)C(=S)[S-].[K+] |

规范 SMILES |

CN(C)C(=S)S.[K] |

沸点 |

212 °F |

颜色/形态 |

Clear, colorless liquid |

密度 |

Specific gravity= 1.02 g/cu cm (Water = 1) |

Key on ui other cas no. |

128-03-0 |

物理描述 |

Potassium dimethyldithiocarbamate appears as a concentrated aqueous solution. A green liquid. |

Pictograms |

Environmental Hazard |

同义词 |

Busan 85 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Potassium dimethyldithiocarbamate highlighted in the research?

A1: The research primarily focuses on Potassium dimethyldithiocarbamate's application as an algaecide. In a study comparing various substances for controlling algae in cooling pad systems, Potassium dimethyldithiocarbamate (referred to as MBC-325) demonstrated significant efficacy in inhibiting algal growth. [] Notably, when used in combination with an alkyl dimethyl benzylammonium chloride compound (WTB-28), Potassium dimethyldithiocarbamate provided almost complete algae control for a significant portion of the experimental period. []

Q2: Can you elaborate on the production process of Potassium dimethyldithiocarbamate as described in the research?

A2: The research outlines a specific production method for Potassium dimethyldithiocarbamate involving a controlled reaction within a specialized device. [] The key steps include:

Q3: Are there any insights into the mechanism of action of Potassium dimethyldithiocarbamate against algae?

A3: While the research highlights the efficacy of Potassium dimethyldithiocarbamate as an algaecide, it doesn't delve into the specific mechanism of action against algae. [] Further research is needed to elucidate the precise biochemical interactions responsible for its algicidal properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)

![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)